溴氰菊酯

描述

Beta-cypermethrin is a new active substance that has been used for approval . It is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes . It is used to control a wide range of insects, especially Lepidoptera and Coleoptera, in various crops .

Synthesis Analysis

The synthesis of Beta-cypermethrin involves various processes. A study showed that a pretreatment method for high-performance liquid chromatography (HPLC) determination of cypermethrin in microbial degradation systems was systematically studied . Another study showed that the enzymatic activities of acetylcholinesterase, carboxylases, and glutathione S-transferases significantly increased with increasing beta-cypermethrin concentrations .Molecular Structure Analysis

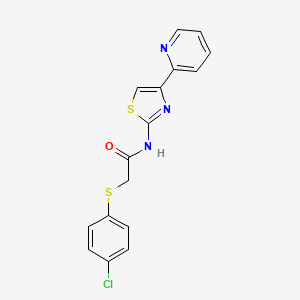

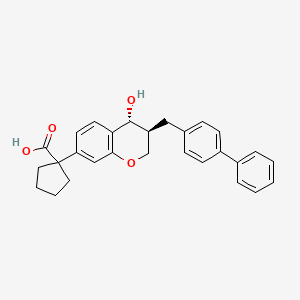

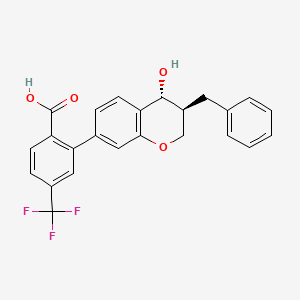

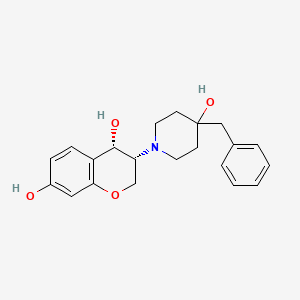

The molecular formula of Beta-cypermethrin is C22H19Cl2NO3 . It has specific absorption peaks at 1.27, 1.84, 2.12, and 2.92 THz . The density functional theory (DFT) was used to characterize the molecular dynamics and formation mechanism of the absorption peaks .Chemical Reactions Analysis

Beta-cypermethrin is stable as a solid but it is epimerised in weak base solution and readily hydrolysed at higher pH . Its half-lives at pH values 3, 7, and 9 (25 °C) were 50,40 and 15 days respectively .Physical And Chemical Properties Analysis

Beta-cypermethrin has a low aqueous solubility and is volatile . It is considered a serious marine pollutant . It is stable as a solid but it is epimerised in weak base solution and readily hydrolysed at higher pH .科学研究应用

Pest Control in Agriculture

Beta-cypermethrin is one of the most commonly used synthetic pyrethroids to protect crops by reducing pest infestations, thereby minimizing yield losses . It is widely used due to its relatively low toxicity to humans and high insecticidal efficiency .

Resistance Study in Pests

Continuous and extensive use of Beta-cypermethrin has led to the development of resistance in pests. Studies have been conducted to identify candidate genes for potential resistance phenotypes. For instance, a study compared transcriptomes to elucidate the mechanisms and genetic basis of potential resistance between Rhopalosiphum padi (R. padi) sensitive (SS) and resistant (Beta-R) strains to beta-cypermethrin .

Safe Use in Button Mushroom Cultivation

Beta-cypermethrin, along with other pesticides, has been evaluated for safe use and dietary risk in button mushroom cultivation. The study found that the residues of these pesticides were safe for human consumption after application by spraying 2 times at certain dosages .

Impact on Soil Microbial Flora

Beta-cypermethrin has been found to impact the microbial flora in the soil. For instance, it was found to stimulate the multiplication of cultured organotrophic bacteria and actinomycetes, and inhibit fungi growth .

Degradation by Microbial Flora

Studies have been conducted to understand the degradation of Beta-cypermethrin by microbial flora. A new type of microbial flora was formed by rapid succession, which showed stable growth by utilizing beta-cypermethrin as the sole carbon source .

Manufacturing and Application in Pest Control

The manufacturing and application of Beta-Cypermethrin aqueous capsule suspension have been studied. The aftereffect of the 3.3% Beta-Cypermethrin aqueous capsule suspension was found to be more than 25 days .

作用机制

Target of Action

Beta-cypermethrin, also known as RU-27816 or Cymbush R, is a synthetic pyrethroid insecticide . Its primary targets are insects, particularly those from the Diptera order . It acts as a fast-acting neurotoxin, affecting the central nervous system of these pests .

Mode of Action

Beta-cypermethrin operates by contact or ingestion . It interferes with the pests’ central nervous system, causing muscle spasms and inflicting paralysis . This interaction results in an inability for the pests to function or eat, leading to their eventual death . Specifically, it has been shown to prolong the opening of sodium channels in the central nervous system .

Biochemical Pathways

Beta-cypermethrin affects various biochemical pathways. It is mainly degraded into 3-phenoxybenzoic acid (3-PBA), which is continuously degraded into smaller benzene or chain compounds . The major metabolites of Beta-cypermethrin include methyl salicylate, catechol, phthalic acid, salicylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-phenoxybenzaldehyde, and 3-PBA . These metabolites can further degrade into phenol, benzoic acid, and 4-methylhexanoic acid .

Pharmacokinetics

The pharmacokinetics of Beta-cypermethrin involve its absorption, distribution, metabolism, and excretion (ADME). It has a low aqueous solubility and is relatively volatile . It is non-persistent in soil systems . More detailed studies on the ADME properties of Beta-cypermethrin are needed for a comprehensive understanding.

Result of Action

The result of Beta-cypermethrin’s action is the death of the targeted pests. It causes serious disruption to their central nervous system, leading to paralysis and eventual death . It is highly toxic to mammals and there is some concern regarding its ability to bioconcentrate . It is moderately toxic to birds, earthworms, and highly toxic to honeybees and most aquatic species .

Action Environment

The action of Beta-cypermethrin is influenced by environmental factors. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects .

安全和危害

属性

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-HBFSDRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032524, DTXSID00873776 | |

| Record name | D-trans-beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-trans-beta-Cypermethrin | |

CAS RN |

66841-24-5, 66290-20-8 | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66841-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymbush R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066841245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-trans-beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27816 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Z2UPI78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Beta-Cypermethrin exert its insecticidal effects?

A1: Beta-Cypermethrin, a synthetic pyrethroid, acts primarily on the nervous system of insects. [, ] It binds to voltage-gated sodium channels in nerve cells, disrupting the normal transmission of nerve impulses. This leads to a cascade of effects, including hyperactivity, paralysis, and ultimately death. [, ]

Q2: What are the downstream consequences of Beta-Cypermethrin exposure in non-target organisms like fish?

A2: Research on carp has shown that sublethal exposure to Beta-Cypermethrin can lead to several physiological and biochemical changes. These include:

- Reduced activity of enzymes like Glucose 6-Phosphate Dehydrogenase (G-6-PDH) and Lactate Dehydrogenase (LDH) in the brain. []

- Significant degradation in the quality of RNA and protein in tissues such as the brain, gills, liver, and skeletal muscles. []

Q3: How does the formulation of Beta-Cypermethrin impact its stability?

A3: Studies indicate that microencapsulating Beta-Cypermethrin significantly enhances its photostability compared to technical grade or emulsifiable concentrate formulations. [] This highlights the importance of formulation strategies in influencing the compound's persistence in the environment.

Q4: What factors are crucial for ensuring the physical stability of Beta-Cypermethrin 45EW formulations?

A4: Research using light scattering technology has shown that the ratio of emulsifiers used in the formulation is the most critical factor influencing the stability of Beta-Cypermethrin 45EW. [] While the choice of co-emulsifier and water quality have lesser effects, they can synergistically contribute to the overall stability.

Q5: Have any enzymatic mechanisms for Beta-Cypermethrin degradation been identified?

A5: Yes, a novel Beta-Cypermethrin degrading enzyme, classified as a monooxygenase (CMO), has been isolated from a Streptomyces sp. [] This enzyme catalyzes the degradation through hydroxylation and diaryl cleavage, representing a previously unknown degradation pathway for pyrethroids.

Q6: Does the research provide insights into how structural modifications of Beta-Cypermethrin might influence its activity?

A6: The provided research primarily focuses on the effects and applications of commercially available Beta-Cypermethrin. It doesn't delve into detailed SAR studies exploring the impact of structural modifications on the compound's activity or selectivity.

Q7: Are there any specific advantages of microencapsulated Beta-Cypermethrin formulations?

A7: Yes, studies demonstrate that microencapsulation can significantly enhance the efficacy and longevity of Beta-Cypermethrin. For instance, a 20% Chlorpyrifos·Beta-Cypermethrin microcapsule suspension demonstrated a control efficacy exceeding 70% even 60 days post-application against grubs. [] This contrasts with emulsifiable concentrate formulations that degraded rapidly, exhibiting significantly lower efficacy.

Q8: What are the known toxic effects of Beta-Cypermethrin on non-target organisms?

A8: Beta-Cypermethrin has been shown to induce oxidative stress in crustaceans like Procambarus clarkii. [] Exposure leads to:

- Fluctuations in the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in various tissues. []

- Increased Malondialdehyde (MDA) content, indicating lipid peroxidation and oxidative damage. []

Q9: What is the acute toxicity of Beta-Cypermethrin to Lutjanus rivulatus larvae?

A9: Beta-Cypermethrin exhibits high toxicity to Lutjanus rivulatus larvae, with a 24-hour LC50 of 0.0153 mg/L. [] This underscores the potential ecological risks associated with the compound's use in aquatic environments.

Q10: How does the combined toxicity of Beta-Cypermethrin with avermectin compare to their individual effects?

A10: Research on rats indicates that the combined exposure to Beta-Cypermethrin and Avermectin results in more severe and prolonged poisoning symptoms compared to individual exposures. [] This suggests a potential additive effect on toxicity, highlighting the need to consider combined exposures in risk assessments.

Q11: Is there evidence of resistance development to Beta-Cypermethrin in pest populations?

A11: Yes, multiple studies report varying degrees of resistance to Beta-Cypermethrin in insects like:

- Oedaleus asiaticus: Field populations exhibited low to moderate resistance levels. []

- Blattella germanica: High resistance levels were observed, particularly to Beta-Cypermethrin. [, ]

- Musca domestica: Field strains displayed significant resistance to Beta-Cypermethrin. []

Q12: What are the potential mechanisms behind the observed resistance?

A12: Several mechanisms might contribute to resistance, including:

- Enhanced metabolic detoxification: Increased activity of detoxification enzymes like Carboxylesterases (CarEs), Glutathione-S-Transferases (GSTs), and Cytochrome P450 monooxygenases (P450s) has been linked to resistance in some insect species. [, ]

Q13: What analytical methods were employed in the research to detect and quantify Beta-Cypermethrin residues?

A13: The research predominantly employed gas chromatography (GC) for the analysis of Beta-Cypermethrin residues. [, , , , ] Depending on the specific study, different detectors were used, including Electron Capture Detector (ECD) and Flame Photometric Detector (FPD). Additionally, High-Performance Liquid Chromatography (HPLC) was also utilized in some studies to assess Beta-Cypermethrin degradation and migration. []

Q14: What are the implications of different Beta-Cypermethrin formulations on its persistence and migration in the environment?

A14: The choice of wall material in microcapsule formulations significantly affects the compound's environmental behavior. For example, Beta-Cypermethrin microcapsules with polyurea as the wall material exhibited faster migration rates in soil compared to those with urea-formaldehyde resin. [] This difference in migration patterns highlights the importance of formulation choices in mitigating potential environmental risks.

Q15: Does the research offer insights into strategies to control or remediate Beta-Cypermethrin contamination?

A15: One study explored the potential of a Pseudomonas fluorescens strain for bioremediation of Beta-Cypermethrin and Malathion co-contaminated soil. [] The strain demonstrated promising degradation capabilities, suggesting bioremediation as a potential strategy for mitigating environmental contamination.

Q16: Does the research explore alternative pest control methods or compounds with potentially lower environmental impacts?

A16: While the research primarily focuses on Beta-Cypermethrin, some studies investigate alternative control strategies:

- Combined use of Metarhizium anisopliae and Beta-Cypermethrin: This combination demonstrated a synergistic effect against locusts, potentially allowing for reduced Beta-Cypermethrin application rates. []

- Screening of alternative insecticides: One study assessed the efficacy of different insecticides against Pseudophacopteron canarium, providing insights into potential alternatives to Beta-Cypermethrin. []

Q17: Does the research highlight any specific tools or resources crucial for advancing the understanding and management of Beta-Cypermethrin?

A17: The research emphasizes the value of advanced analytical techniques like light scattering technology for characterizing the stability of Beta-Cypermethrin formulations. [] Such techniques are essential for developing stable and effective formulations, contributing to the responsible use of the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

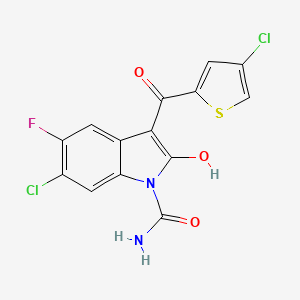

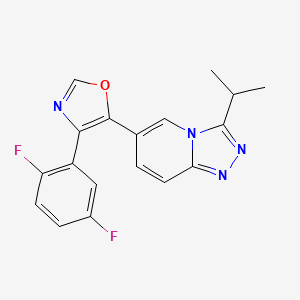

![(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine](/img/structure/B1669479.png)

![2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid](/img/structure/B1669480.png)